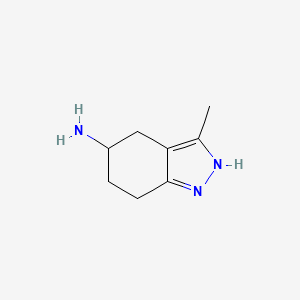
4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one is an intriguing compound featuring a fusion of triazole and pyrazolone structures, and notable for its multi-functional capabilities in various chemical and biological contexts. This compound is part of a broader class of heterocyclic compounds which are valued for their potential in creating complex molecular architectures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one typically involves a multi-step reaction. Starting with the formation of the pyrazolone core, the key intermediate is then functionalized by the introduction of a triazole moiety through an azide-alkyne cycloaddition. This reaction is facilitated under copper(I)-catalyzed conditions known as the "click" chemistry. Further bromination and methylation steps under controlled temperature and pH conditions yield the final compound.
Industrial Production Methods: Large-scale production often leverages automated synthesis platforms to ensure precision and scalability. Optimizing reaction conditions, such as solvent choice and temperature, is crucial to maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various types of reactions including oxidation, reduction, and substitution.
Oxidation: Often utilizes strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.
Substitution: Halogen exchange reactions can introduce different functional groups, often facilitated by polar aprotic solvents like DMF.
Major Products: The nature of the substituents introduced or modified will significantly influence the resulting products
Applications De Recherche Scientifique
Chemistry: In chemical research, this compound's versatility makes it a useful building block for the synthesis of more complex molecules. Its ability to undergo various types of chemical transformations makes it valuable in the synthesis of novel heterocyclic compounds.
Biology: It serves as a potent tool in biological studies, particularly in probing enzyme functions and as a potential ligand in bio-molecular interactions.
Medicine: Its structural components are being explored for potential therapeutic applications, such as antiviral and anti-inflammatory properties. Early-stage research investigates its role as a candidate for drug design due to its ability to interact with specific molecular targets.
Industry: It finds applications in the development of advanced materials, including polymers and specialty chemicals used in manufacturing processes.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with specific molecular targets, often involving enzymatic pathways. The triazole and pyrazolone moieties can interact with active sites of enzymes, potentially inhibiting or modulating their activity. These interactions can alter cellular pathways, leading to varied biological effects depending on the target and context.
Comparaison Avec Des Composés Similaires
4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one stands out due to its unique structural fusion of triazole and pyrazolone, which is less common compared to other heterocycles like benzodiazepines or quinolines.
Similar Compounds:
4-Bromo-1-phenyl-3-methyl-5-pyrazolone
2-Methyl-3-(4-methyl-3-phenyl(1,2,4-triazolyloxy))-1-phenyl-3-pyrazolin-5-one
1-Phenyl-3-methyl-4-((4-methyl-1,2,3-triazolyl)methyl)-5-pyrazolone
Each of these compounds shares structural similarities but differs in their functional groups, leading to unique chemical and biological properties.
I trust this article satisfies your curiosity about this complex and fascinating compound.
Propriétés
IUPAC Name |
4-bromo-1-methyl-5-[(5-methyl-1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2/c1-14-22-20(23-25(14)15-9-5-3-6-10-15)28-13-17-18(21)19(27)26(24(17)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJEYODFAMPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)OCC3=C(C(=O)N(N3C)C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2476643.png)
![1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.4]heptane](/img/structure/B2476644.png)
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate](/img/structure/B2476645.png)
![N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2476648.png)
![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476650.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2476651.png)


![5-Chloro-6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2476655.png)
![2-methoxy-5-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2476656.png)
![7-(3,4-difluorophenyl)-10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2476663.png)
![1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL](/img/structure/B2476664.png)
![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2476665.png)
